2-(4-bromo-1H-indol-3-yl)éthanol

Vue d'ensemble

Description

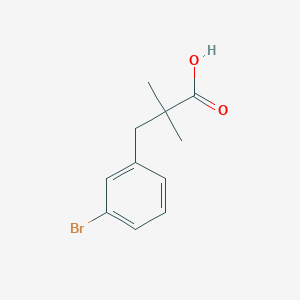

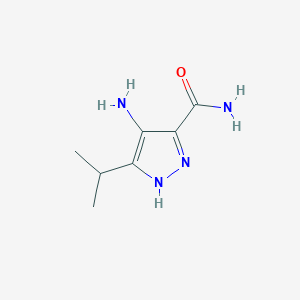

The compound "2-(4-bromo-1H-indol-3-yl)ethanol" is a brominated indole derivative with an ethanol moiety. Indoles are heterocyclic compounds with a wide range of biological activities, and their brominated versions are often used in pharmaceutical chemistry for the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex, involving multiple steps and requiring careful optimization of reaction conditions. For example, the synthesis of related compounds has been achieved through various methods such as lipase-catalyzed enantioselective reactions , reactions with hydroxyethylpiperazine , and S-alkylation followed by reduction . These methods demonstrate the versatility in synthetic approaches to obtain brominated indole ethanol derivatives.

Molecular Structure Analysis

The molecular structure of "2-(4-bromo-1H-indol-3-yl)ethanol" would likely be characterized by spectroscopic methods such as IR, NMR, and possibly HRMS, as seen in the characterization of similar compounds . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the indole core.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the ethanol group. For instance, the bromine atom can be involved in further substitution reactions, while the ethanol moiety can undergo oxidation or esterification . The specific reactivity of "2-(4-bromo-1H-indol-3-yl)ethanol" would depend on the position of the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives like "2-(4-bromo-1H-indol-3-yl)ethanol" can be inferred from calorimetric studies and computational methods. For example, the enthalpy of formation and sublimation can be determined experimentally and compared with computational estimates to provide a comprehensive understanding of the compound's stability and reactivity . Additionally, the solubility, melting point, and molar conductivity could be assessed to further understand the compound's behavior in different environments.

Applications De Recherche Scientifique

Agent antimicrobien

2-(4-bromo-1H-indol-3-yl)éthanol: a été étudié pour son potentiel en tant qu'agent antimicrobien. Sa structure, qui comprend la fraction indole, est connue pour interagir avec les membranes cellulaires bactériennes, ce qui pourrait perturber leur intégrité et conduire à la mort cellulaire . Cela en fait un candidat pour le traitement des infections causées par divers agents pathogènes.

Applications anticorrosion

Le composé s'est avéré prometteur dans des études anticorrosion. Il peut être utilisé comme revêtement ou additif pour protéger les métaux de la corrosion, en particulier dans les environnements acides. Cette application est particulièrement pertinente dans les milieux industriels où la préservation des métaux est cruciale .

Propriétés antioxydantes

Les dérivés de l'indole, y compris le This compound, ont été identifiés comme de puissants antioxydants. Ils peuvent neutraliser les radicaux libres et peuvent contribuer à prévenir les maladies liées au stress oxydatif .

Recherche sur le cancer

Les composés indoliques sont explorés pour leurs propriétés anticancéreuses. Ils peuvent fonctionner en induisant l'apoptose dans les cellules cancéreuses ou en inhibant la croissance tumorale. Les mécanismes spécifiques et l'efficacité du This compound dans le traitement du cancer font l'objet de recherches en cours .

Effets neuroprotecteurs

La recherche suggère que les dérivés de l'indole pourraient avoir des effets neuroprotecteurs. Ils peuvent protéger les cellules nerveuses des dommages causés par les maladies neurodégénératives ou les blessures. Cette application en est encore à ses débuts .

Synthèse de médicaments

This compound: peut servir de bloc de construction dans la synthèse de divers médicaments. Ses groupes bromo et hydroxyle en font un précurseur polyvalent pour la construction de molécules complexes qui pourraient avoir des applications thérapeutiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various physiological processes, including mood regulation and appetite control.

Mode of Action

It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to altered biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit various biologically vital properties . For instance, some indole derivatives have shown significant inhibitory activity against influenza A .

Analyse Biochimique

Biochemical Properties

2-(4-Bromo-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

2-(4-Bromo-1H-indol-3-yl)ethanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(4-Bromo-1H-indol-3-yl)ethanol can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of 2-(4-Bromo-1H-indol-3-yl)ethanol involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-1H-indol-3-yl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromo-1H-indol-3-yl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-1H-indol-3-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(4-Bromo-1H-indol-3-yl)ethanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound . Additionally, 2-(4-Bromo-1H-indol-3-yl)ethanol can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-(4-Bromo-1H-indol-3-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution to specific organelles . The compound’s distribution pattern can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

2-(4-Bromo-1H-indol-3-yl)ethanol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin remodeling complexes.

Propriétés

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTDRZYOUJTQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583307 | |

| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202753-56-8 | |

| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)